3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the pyrazolopyrimidine core . Another method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities .
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .
Biological Activity
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by recent research findings and data.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its structural similarity to purines and has been utilized in the design of various inhibitors targeting protein kinases. The synthesis typically involves cyclization reactions of appropriate precursors under various conditions, yielding derivatives that can be further evaluated for biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Inhibitory Effects : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Among these, specific derivatives showed potent activity against cancer cell lines such as MCF-7, demonstrating the ability to induce apoptosis and inhibit cell migration .
- Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to target proteins, disrupting their function and leading to reduced tumor growth. For example, compound 12b was noted for its strong anti-proliferative action with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, along with significant activity against mutant EGFR variants .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity:
- In Vitro Studies : Various synthesized compounds were evaluated for their antimicrobial efficacy against bacteria and fungi using agar well diffusion methods. Some derivatives demonstrated significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Activity Type | Compound | Target | IC50 (µM) | Observations |
---|---|---|---|---|
Anticancer | Compound 12b | A549 | 8.21 | Induces apoptosis; inhibits cell migration |
Anticancer | Compound 12b | HCT-116 | 19.56 | Significant anti-proliferative activity |
Anticancer | Compound 5i | EGFR/VGFR2 | 0.3 / 7.60 | Dual inhibitor; effective in MCF-7 model |
Antimicrobial | Various | E. coli, S. aureus | N/A | Significant antimicrobial activity observed |
Case Studies
- EGFR Inhibition Study : Research conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds effectively inhibited EGFR with nanomolar potency. This study utilized both in vitro assays and molecular docking techniques to elucidate binding affinities and mechanisms of action .
- Antimicrobial Efficacy Assessment : Another study focused on synthesizing novel derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced antibacterial effects, showcasing the structure-activity relationship crucial for drug development .
Properties
CAS No. |
667909-99-1 |
---|---|
Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
DEXNLULDWPAOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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